

Methyl 2-bromooxazole-5-carboxylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-bromooxazole-5-carboxylate
Cat. No.:	B1387843

[Get Quote](#)

Introduction: The Oxazole Core in Modern Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and biologically active molecules.^[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after scaffold in the design of novel therapeutic agents. Compounds incorporating the oxazole ring have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] **Methyl 2-bromooxazole-5-carboxylate** (CAS No. 1092351-96-6) emerges as a particularly valuable building block for researchers. This bifunctional molecule, featuring a reactive bromine atom at the 2-position and a versatile methyl ester at the 5-position, offers two orthogonal handles for chemical modification. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents.^[1] Simultaneously, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).^[1] This guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of **Methyl 2-bromooxazole-5-carboxylate**, with a focus on enabling its effective use in research and development.

Physicochemical Properties and Safety

While a comprehensive, experimentally verified dataset for **Methyl 2-bromooxazole-5-carboxylate** is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **Methyl 2-bromooxazole-5-carboxylate**

Property	Value	Source
CAS Number	1092351-96-6	[2]
Molecular Formula	C ₅ H ₄ BrNO ₃	[1]
Molecular Weight	205.99 g/mol	[1]
Appearance	Solid (predicted)	General knowledge
Purity	Typically ≥95%	

Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl 2-bromooxazole-5-carboxylate** is not readily available in the public domain. However, based on the safety information for the closely related analogue, Methyl 2-bromothiazole-5-carboxylate, and general principles for halogenated heterocyclic compounds, the following precautions should be observed.[2][3]

- Hazard Statements (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- Precautionary Statements (Recommended):
 - Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][4]
 - Response:

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
- IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
- IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
- IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] [4]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Commercial Availability

Methyl 2-bromooxazole-5-carboxylate is available from several commercial suppliers specializing in research chemicals and building blocks. Availability and product specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

Table 2: Commercial Suppliers of **Methyl 2-bromooxazole-5-carboxylate**

Supplier	CAS Number	Purity (Typical)	Available Quantities (Example)
Parchem	1092351-96-6	Not specified	Inquire with supplier
Fluorochem	1092351-96-6	95%	250mg, 1g, 5g, 10g
BenchChem	1092351-96-6	Not specified	Inquire with supplier
Sigma-Aldrich (Ambeed)	1060816-22-9 (Ethyl ester)	97%	Inquire with supplier

Note: The ethyl ester (CAS 1060816-22-9) is also commercially available and may serve as a suitable alternative for some synthetic applications.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for **Methyl 2-bromooxazole-5-carboxylate** is scarce in the literature. The following tables provide predicted chemical shifts and characteristic infrared absorption bands based on data from structurally similar oxazole derivatives. These values should be used as a guide for characterization.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

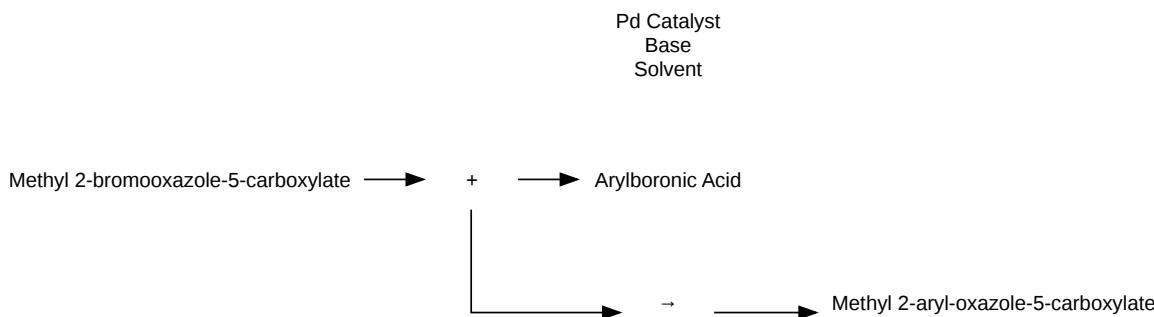
Table 3: Predicted ^1H and ^{13}C NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Assignment	Notes
¹ H NMR	~7.8-8.2	C4-H	The exact shift will be influenced by the electronic environment.
	~3.9	-OCH ₃	Singlet, 3H.
¹³ C NMR	~160	C=O (ester)	
	~145-150	C2 (C-Br)	The carbon bearing the bromine atom is expected to be significantly downfield.
	~140-145	C5	
	~120-125	C4	
	~52	-OCH ₃	

Table 4: Predicted FTIR Data

Wavenumber (cm ⁻¹)	Assignment
~1720-1740	C=O stretching (ester)
~1550-1650	C=N and C=C stretching (oxazole ring)
~1200-1300	C-O stretching (ester)

Mass Spectrometry: In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at M+ and M+2.[8][9]


Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

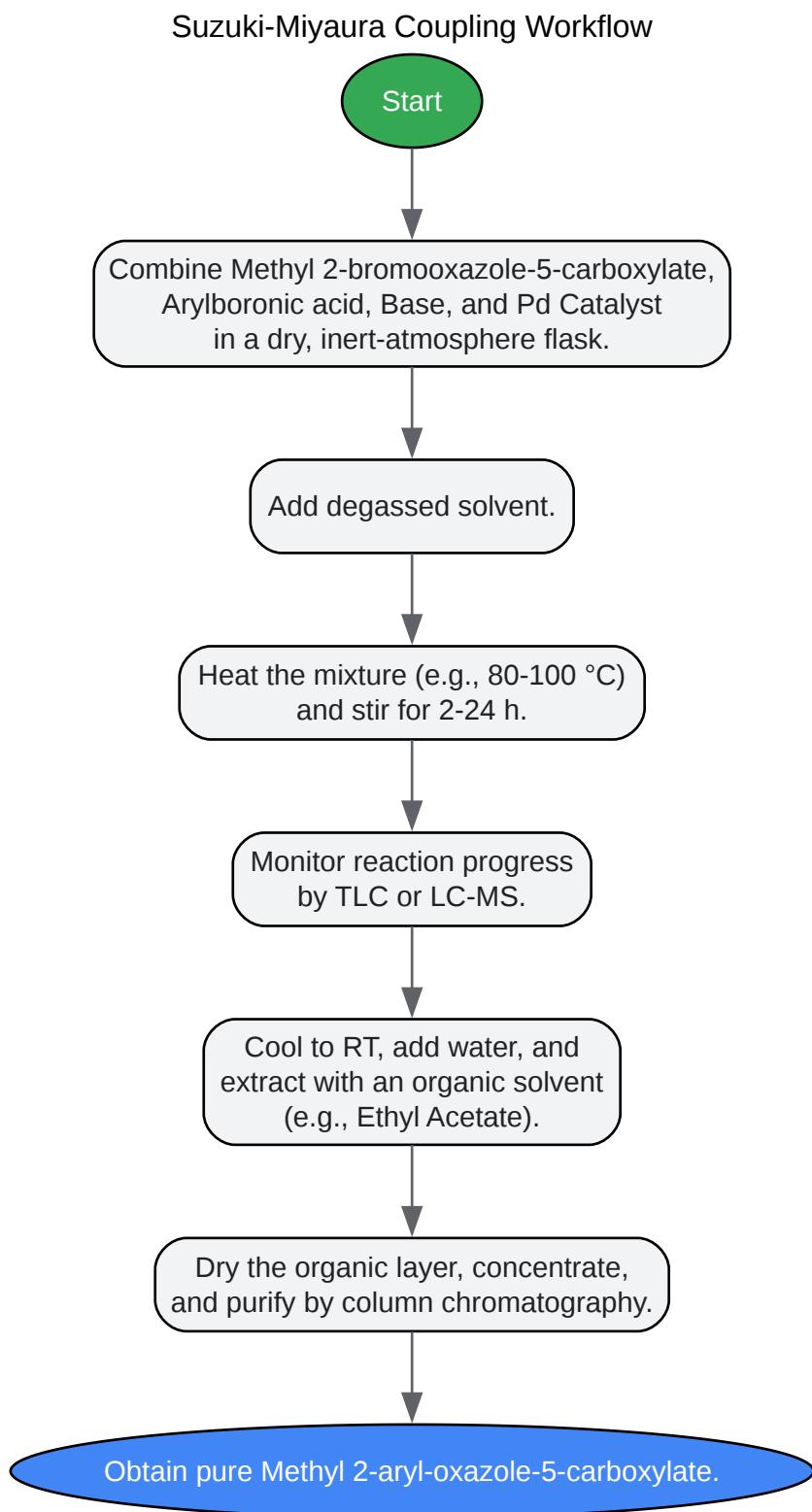
The C2-bromo position of **Methyl 2-bromooxazole-5-carboxylate** is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.[10][11]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-bromoheterocycle with an arylboronic acid. This procedure should be optimized for specific substrates.[12][13][14]

Reaction Scheme:

[Click to download full resolution via product page](#)

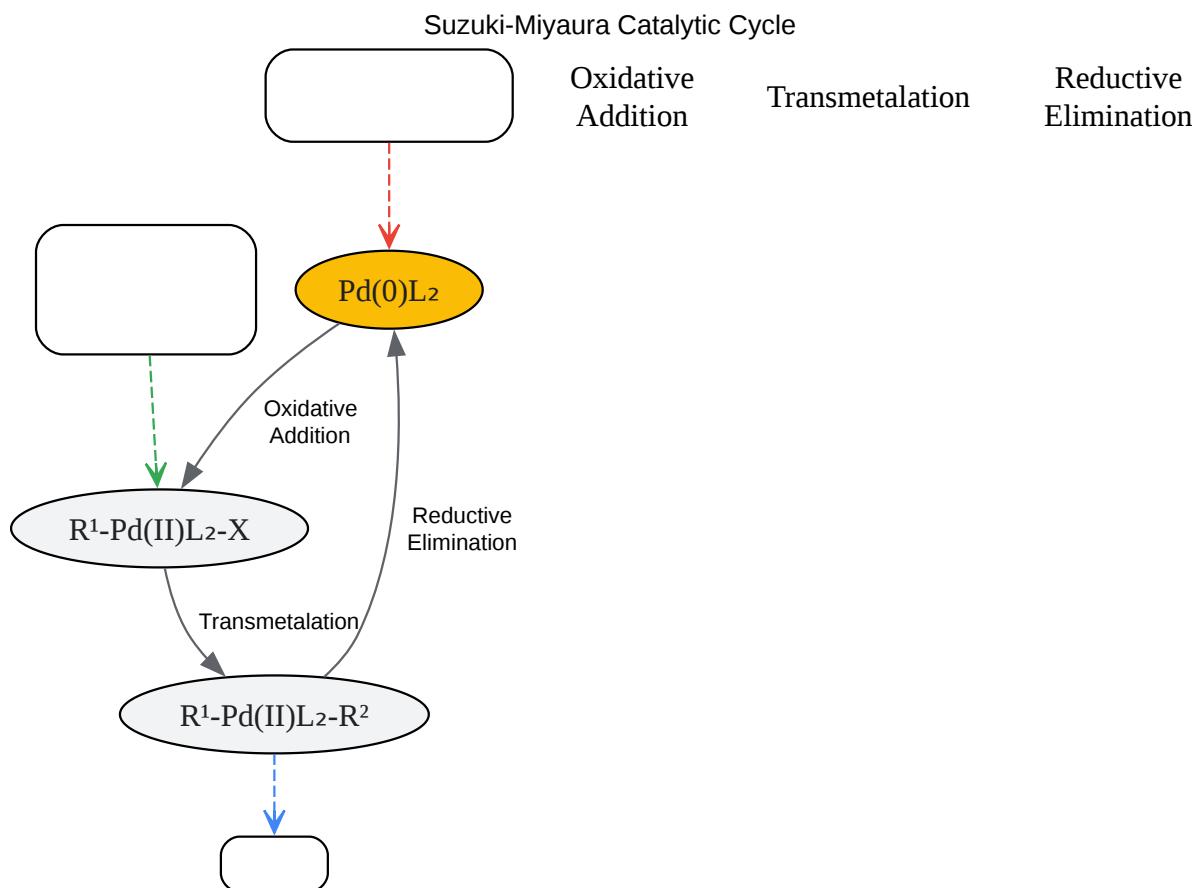

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

- **Methyl 2-bromooxazole-5-carboxylate** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

Experimental Workflow Diagram:


[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add **Methyl 2-bromooxazole-5-carboxylate** (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K_2CO_3 , 3.0 equiv), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.05 equiv).
- Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole-5-carboxylate.

Catalytic Cycle Diagram:

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Protocol: Stille Cross-Coupling

The Stille reaction offers an alternative C-C bond formation strategy, utilizing organostannane reagents. While organotin compounds are toxic and require careful handling and purification to remove tin byproducts, the reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][15][16]

General Considerations:

- Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.

- Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typical.
- Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the reaction. Lithium chloride (LiCl) is also often added to facilitate the transmetalation step.
- Workup: A key challenge in Stille couplings is the removal of tin byproducts. This is often achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or by specific chromatographic techniques.[\[15\]](#)

Due to the toxicity of organostannanes, the Suzuki-Miyaura coupling is often the preferred method. However, for specific substrates where boronic acids are unstable or difficult to prepare, the Stille reaction remains a powerful and reliable alternative.

Conclusion

Methyl 2-bromooxazole-5-carboxylate is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. Its bifunctional nature allows for sequential or orthogonal modifications at the C2 and C5 positions of the oxazole core. While detailed, compound-specific experimental data is limited in the public literature, established protocols for palladium-catalyzed cross-coupling reactions of analogous bromoheterocycles provide a solid foundation for its synthetic application. By leveraging the information and representative protocols outlined in this guide, researchers can effectively incorporate this promising building block into their synthetic strategies, paving the way for the discovery of novel compounds with significant potential.

References

- NROChemistry. Stille Coupling. Accessed January 7, 2026. [\[Link\]](#)
- Fisher Scientific. Methyl 2-bromothiazole-5-carboxylate - Safety Data Sheet.
- ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Accessed January 7, 2026. [\[Link\]](#)
- CP Lab Safety. Methyl 2-bromothiazole-5-carboxylate, min 98%, 100 grams. Accessed January 7, 2026. [\[Link\]](#)
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. *Angew. Chem. Int. Ed.* 2007, 46, 5344-5348.
- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Published January 12, 2022. [\[Link\]](#)
- Sigma-Aldrich. SAFETY DATA SHEET.

- ElectronicsAndBooks.
- Asian Journal of Science and Technology. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Accessed January 7, 2026. [\[Link\]](#)
- The Royal Society of Chemistry.
- ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Accessed January 7, 2026. [\[Link\]](#)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 7, 2026. [\[Link\]](#)
- National Center for Biotechnology Information.
- The Royal Society of Chemistry. Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamides with Alkynes. Accessed January 7, 2026.
- Heliyon.
- ResearchGate.
- Fisher Scientific. SAFETY DATA SHEET.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1. Accessed January 7, 2026. [\[Link\]](#)
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. *Synthesis* 2001, No. 15, 2353–2366.
- Cayman Chemical. SAFETY DATA SHEET.
- Myers Group, Harvard University. The Stille Reaction - Chem 115. Accessed January 7, 2026.
- YouTube. Suzuki Coupling. Published July 11, 2020. [\[Link\]](#)
- National Institutes of Health. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. *J. Org. Chem.* 1999, 64, 19, 6997–7000.
- YouTube. Bromo pattern in Mass Spectrometry. Published December 2, 2023. [\[Link\]](#)
- ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Published August 2016.
- Wikipedia. Stille reaction. Accessed January 7, 2026. [\[Link\]](#)
- ResearchGate. Synthesis of 5-bromooxazole (10·HCl). Accessed January 7, 2026. [\[Link\]](#)
- SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. *J. Braz. Chem. Soc.*, Vol. 1, No. 1, 32-35, 1990.
- Beilstein Journals.
- National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Published online 2023 Nov 20.

- ResearchGate. (PDF) Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor. Accessed January 7, 2026.
- MDPI.
- ResearchGate.
- Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. Accessed January 7, 2026.
- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoazole-4-carboxamido)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. google.com [google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. scispace.com [scispace.com]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Methyl 2-bromooxazole-5-carboxylate: A Technical Guide for Synthetic Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387843#commercial-suppliers-of-methyl-2-bromooxazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com